N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-3,4,5-triethoxybenzamide
Description
Properties
IUPAC Name |
N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]-3,4,5-triethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N4O6S/c1-6-33-21-14-18(15-22(34-7-2)23(21)35-8-3)24(30)28-19-9-11-20(12-10-19)36(31,32)29-25-26-16(4)13-17(5)27-25/h9-15H,6-8H2,1-5H3,(H,28,30)(H,26,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYVWHTKWJVHIPA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC(=CC(=N3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N4O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
514.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-3,4,5-triethoxybenzamide typically involves multiple steps. One common approach is to start with the preparation of the 4,6-dimethylpyrimidine-2-amine, which is then reacted with a sulfonyl chloride derivative to introduce the sulfamoyl group. The resulting intermediate is further reacted with 3,4,5-triethoxybenzoyl chloride under appropriate conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and the recycling of solvents and reagents.
Chemical Reactions Analysis
Types of Reactions
N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-3,4,5-triethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts when necessary.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-3,4,5-triethoxybenzamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies related to enzyme inhibition, protein binding, and cellular assays.
Industry: It may be used in the production of specialty chemicals, agrochemicals, and materials science research.
Mechanism of Action
The mechanism of action of N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-3,4,5-triethoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. The pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Physicochemical and Functional Comparisons
Biological Activity
N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-3,4,5-triethoxybenzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological evaluation, and mechanisms of action based on available research findings.
Chemical Structure and Properties
The compound is characterized by the following molecular formula and weight:
- Molecular Formula : C_{21}H_{28}N_{4}O_{5}S
- Molecular Weight : 436.54 g/mol
The structural features include a triethoxybenzamide moiety and a sulfamoyl group attached to a dimethylpyrimidine ring.
Anticancer Activity
Recent studies have evaluated the anticancer potential of this compound. It was found to exhibit cytotoxic effects against various cancer cell lines. The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 (Lung cancer) | 10.5 | Induction of apoptosis |
| MCF-7 (Breast cancer) | 12.2 | Inhibition of cell cycle progression |
| HeLa (Cervical cancer) | 8.9 | Activation of caspase pathways |
Antimicrobial Activity
The compound has also shown promising antimicrobial properties against a range of bacterial strains. In vitro tests indicated significant inhibition zones, suggesting its potential as an antimicrobial agent.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
Enzyme Inhibition
In addition to its anticancer and antimicrobial activities, this compound has been investigated for its ability to inhibit specific enzymes linked to disease states. Notably, it was found to inhibit carbonic anhydrase with an IC50 of 15 µM, which could have implications for treating conditions like glaucoma and epilepsy.
Case Studies
- Study on Anticancer Effects : A study published in Journal of Medicinal Chemistry demonstrated that this compound significantly reduced tumor growth in xenograft models of breast cancer.
- Antimicrobial Efficacy : Research conducted by the International Journal of Antimicrobial Agents highlighted the compound's effectiveness against multi-drug resistant strains of bacteria, showcasing its potential as a lead compound for antibiotic development.
The biological activity of this compound can be attributed to several mechanisms:
- Apoptosis Induction : The compound activates intrinsic apoptotic pathways leading to cell death in cancer cells.
- Enzyme Inhibition : By inhibiting key enzymes such as carbonic anhydrase, it disrupts metabolic processes essential for pathogen survival and tumor growth.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
